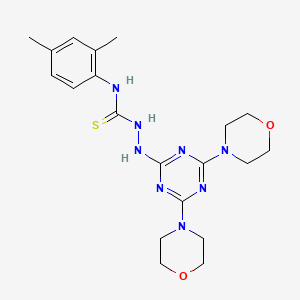![molecular formula C25H22ClN5O3S B2692173 7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(2-methoxybenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 893788-45-9](/img/structure/B2692173.png)
7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(2-methoxybenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(2-methoxybenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C25H22ClN5O3S and its molecular weight is 507.99. The purity is usually 95%.
BenchChem offers high-quality 7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(2-methoxybenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(2-methoxybenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- The compound is part of a class of substances involved in the synthesis of novel triazoloquinazolinones and highly functionalized triazoles. These compounds, including derivatives like triazolo[1,5-a]triazin-7-ones, have been synthesized through various chemical reactions, showing the chemical versatility and potential applications in diverse chemical syntheses (Heras, Font, Linden, & Villalgordo, 2003).
Antimicrobial Activities
- New derivatives of 1,2,4-Triazole, including compounds structurally related to the specified compound, have been synthesized and evaluated for antimicrobial activities. Some of these compounds have shown good or moderate activities against test microorganisms, suggesting potential applications in antimicrobial treatments (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Anticancer Activity
- Research has been conducted on a series of 1,2,4-triazoloquinoline derivatives, which are structurally related to the queried compound, showing that they meet the structural requirements essential for anticancer activity. Some derivatives have exhibited significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, indicating potential use in cancer therapy (Reddy et al., 2015).
Antihistaminic Agents
- Novel 1,2,4-triazoloquinazolin-5-ones, structurally related to the specified compound, have been synthesized and tested for H1-antihistaminic activity. Some of these compounds have shown significant protective effects against histamine-induced bronchospasm in guinea pigs, indicating potential as new antihistaminic agents (Alagarsamy, Shankar, & Murugesan, 2008).
Herbicidal Activity
- Compounds within the same chemical family, including triazoloquinazolinone derivatives, have been prepared and found to possess excellent herbicidal activity on a broad spectrum of vegetation. This suggests potential agricultural applications in weed control (Moran, 2003).
Tubulin Polymerization Inhibition and Cancer Therapy
- Some triazoloquinazolinone-based compounds, which are structurally related, have been tested as tubulin polymerization inhibitors and vascular disrupting agents. They have shown potent anticancer activity in various cancer cell lines, indicating a role in cancer treatment (Driowya et al., 2016).
Propiedades
IUPAC Name |
7-chloro-3-(4-ethylphenyl)sulfonyl-N-[(2-methoxyphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClN5O3S/c1-3-16-8-11-19(12-9-16)35(32,33)25-24-28-23(27-15-17-6-4-5-7-22(17)34-2)20-14-18(26)10-13-21(20)31(24)30-29-25/h4-14H,3,15H2,1-2H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYKZAWJXIAXRFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NCC5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(2-methoxybenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

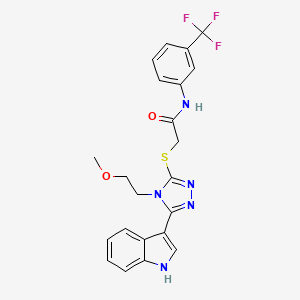
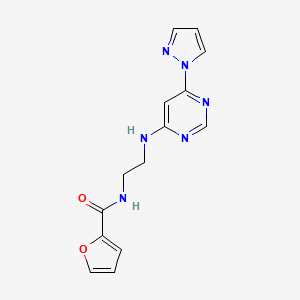
![diethyl 5-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2692095.png)
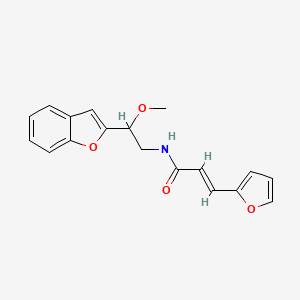


![(Z)-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2692104.png)
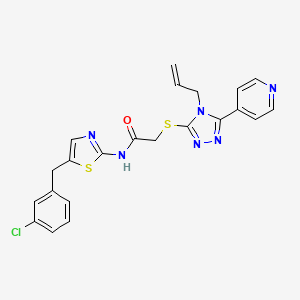
![3-(4-Fluorobenzoyl)-1-[(2-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one](/img/structure/B2692106.png)
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2692107.png)
![N-(5-(5-cyclopropylisoxazole-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2692108.png)

![3-(4-Bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2692111.png)
